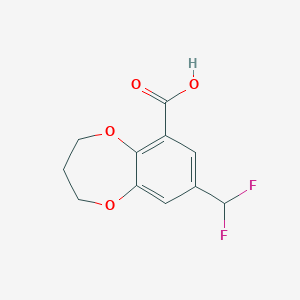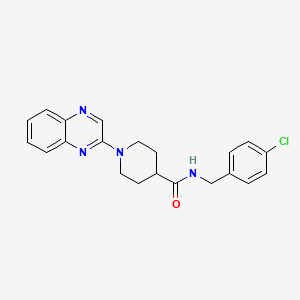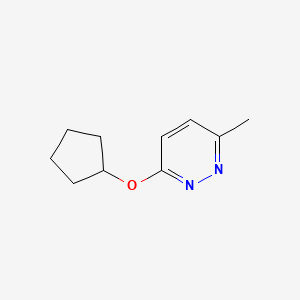![molecular formula C16H23BrN2O3S2 B2444119 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide CAS No. 2380173-18-0](/img/structure/B2444119.png)
2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide, also known as BMTM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BMTM is a sulfonamide derivative that contains a thianylmethyl group and a morpholine group. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. In addition, this compound has been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This compound has been found to be effective in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity of this compound.
Direcciones Futuras
There are several future directions for research on 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide. One direction is to study its potential applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Another direction is to study its potential applications in inflammation and autoimmune diseases. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Further studies are needed to determine the optimal dosage and toxicity of this compound.
Métodos De Síntesis
The synthesis of 2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with 4-morpholin-4-ylthian-4-ylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out at a high temperature and pressure, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)18-13-16(5-11-23-12-6-16)19-7-9-22-10-8-19/h1-4,18H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTDSOIREGWICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2444042.png)



![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B2444047.png)

![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)




